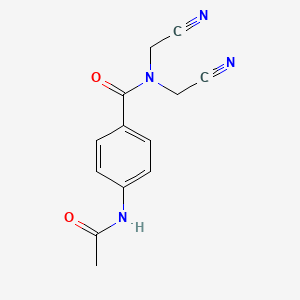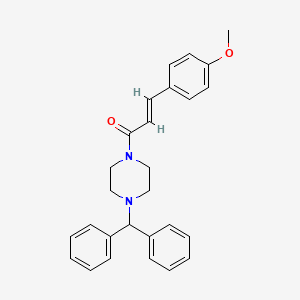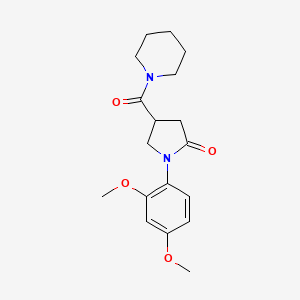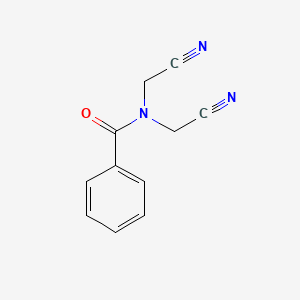
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an acetylamino group and two cyanomethyl groups attached to a benzamide core. Its applications span across chemistry, biology, medicine, and industry, making it a versatile and valuable compound for research and development.
Méthodes De Préparation
The synthesis of 4-(acetylamino)-N,N-bis(cyanomethyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a green reusable catalyst, such as diatomite earth immobilized with ionic liquid and zirconium chloride . This method is advantageous due to its high yield, eco-friendly process, and short reaction times.
Analyse Des Réactions Chimiques
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology and medicine, it has been studied for its potential as an antitumor agent due to its ability to inhibit histone deacetylase, leading to histone hyperacetylation and subsequent changes in gene expression . Additionally, it has applications in the industrial sector, particularly in the production of pigments and dyes .
Mécanisme D'action
The mechanism of action of 4-(acetylamino)-N,N-bis(cyanomethyl)benzamide involves the inhibition of histone deacetylase (HDAC). This inhibition leads to the hyperacetylation of histones, which in turn affects gene expression by altering the chromatin structure. The compound specifically targets HDAC-1 and HDAC-2, causing an increase in acetylated histone H3 levels . This mechanism is crucial for its antitumor activity, as it can induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-(acetylamino)-N,N-bis(cyanomethyl)benzamide can be compared to other benzamide derivatives, such as N-acetyldinaline (CI-994). Both compounds share a similar mechanism of action as HDAC inhibitors, but this compound has unique structural features that may confer different pharmacokinetic and pharmacodynamic properties . Other similar compounds include various substituted benzamides, which also exhibit diverse biological activities and applications .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of chemical reactions, and its ability to inhibit histone deacetylase makes it a promising candidate for antitumor research. The compound’s versatility and wide range of applications highlight its importance in both academic and industrial settings.
Propriétés
Formule moléculaire |
C13H12N4O2 |
|---|---|
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
4-acetamido-N,N-bis(cyanomethyl)benzamide |
InChI |
InChI=1S/C13H12N4O2/c1-10(18)16-12-4-2-11(3-5-12)13(19)17(8-6-14)9-7-15/h2-5H,8-9H2,1H3,(H,16,18) |
Clé InChI |
MCJNJXFYYDCHKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14961402.png)
![[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]methyl 3,5-dimethylpiperidine-1-carbodithioate](/img/structure/B14961409.png)
![2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B14961417.png)


![N'-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14961439.png)
![7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961448.png)
![7-benzyl-1-(2-methoxyphenyl)-3-(3-methoxypropyl)-8-methyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961451.png)
![N,N'-Bis[cyanomethyl]terephthalamide](/img/structure/B14961462.png)
![4-(2-chloro-5-nitrophenyl)-2-[(2,3-dichlorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961468.png)
![methyl 4-{(Z)-[(2E)-2-{cyano[(4-methylphenyl)sulfonyl]methylidene}-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14961471.png)
![6-[4-(diphenylmethyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14961478.png)

![4'-methyl-2-[(4-phenoxyphenyl)amino]-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B14961490.png)
